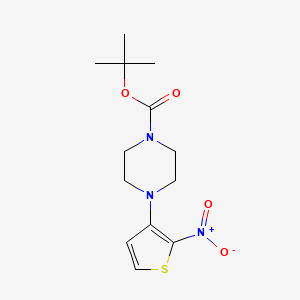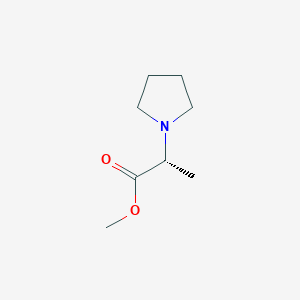
2-Bromo-3-fluorobenzenesulfonamide
Overview
Description
2-Bromo-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorobenzenesulfonamide has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure was further confirmed by X-ray diffraction . Density functional theory (DFT) was used to calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzenesulfonamide has a density of 1.8±0.1 g/cm3, a boiling point of 360.9±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Asymmetric Synthesis Applications :
- Yamamoto et al. (2011) demonstrated the asymmetric synthesis of 3'-fluorothalidomide using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), highlighting the utility of NFSI in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).
Functionalization of Heterocycles :
- Barnes et al. (1994) explored the electrophilic fluorination of a highly functionalized pyrrole, achieving fluoropyrrole using NFSI, showcasing its application in heterocyclic chemistry (Barnes et al., 1994).
Enhancing Reactivity and Selectivity :
- Wang et al. (2014) described the tuning of reactivity and selectivity in fluorination reactions of N-fluorobenzenesulfonamide, using it for enantioselective fluorination of 2-oxindoles, further illustrating the versatility of NFSI in organic synthesis (Wang et al., 2014).
Applications in Fluorination Reactions :
- Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using NFSI, achieving both mono- and trifluorination, showing the adaptability of NFSI in generating diverse fluorinated structures (Hatfield et al., 2013).
Nucleophilic Nitrogen Source for C–N Bond Formation :
- Li and Zhang (2014) highlighted the use of N-fluorobenzenesulfonimide as an efficient nitrogen source in the formation of C–N bonds, emphasizing its role in amination reactions (Li & Zhang, 2014).
Spectroscopic Characterization and Structural Studies :
- Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, providing insights into the spectroscopic properties of these compounds (Karabacak et al., 2009).
Synthetic Applications :
- Amin et al. (2008) studied the synthesis of platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, showing its potential in inorganic and coordination chemistry (Amin et al., 2008).
properties
IUPAC Name |
2-bromo-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVYHKDUYYVJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)


![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)


![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)